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Compound of Interest

Compound Name: 2-Mercaptobenzoxazole

Cat. No.: B050546 Get Quote

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungs- und Protokollhinweise bieten detaillierte Methoden zur chemischen

Modifikation von 2-Mercaptobenzoxazol an seiner reaktiven Thiolgruppe. Die Derivatisierung

an dieser Position ist ein entscheidender Schritt bei der Synthese einer Vielzahl von Molekülen

mit potenziellen Anwendungen in der medizinischen Chemie und den Materialwissenschaften.

Die hier beschriebenen Protokolle umfassen gängige und effiziente Verfahren zur S-Alkylierung

und zur weiteren Funktionalisierung.

Einleitung
2-Mercaptobenzoxazol ist eine heterocyclische Verbindung, die als vielseitiger Baustein in der

organischen Synthese dient. Die Thiolgruppe (-SH) ist die primäre reaktive Stelle, die eine

Vielzahl von chemischen Umwandlungen ermöglicht, insbesondere die S-Alkylierung, bei der

eine Alkyl-, Aryl- oder eine andere funktionelle Gruppe an das Schwefelatom gebunden wird.

Diese Derivate haben ein breites Spektrum an biologischen Aktivitäten gezeigt, darunter als

potenzielle Kinase-Inhibitoren und antimikrobielle Wirkstoffe.[1][2] Die hier vorgestellten

Protokolle bieten reproduzierbare Methoden zur Synthese dieser wichtigen Verbindungsklasse.
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Die folgende Tabelle fasst repräsentative quantitative Daten für die S-Alkylierung von 2-

Mercaptobenzoxazol mit verschiedenen Elektrophilen zusammen. Die Ausbeuten und

Reaktionsbedingungen können je nach dem spezifischen Substrat und den Laborbedingungen

variieren.

Elektrophil Base
Lösungsmit
tel

Reaktionsz
eit (h)

Ausbeute
(%)

Referenz

Ethylchlorace

tat
K₂CO₃ Aceton 5-10

Nicht

spezifiziert

(Produkt war

ölig)

[1]

Dimethylsulfa

t

- (Kaliumsalz

in Wasser)
Wasser/Eis 0.25-0.5

Gut bis

exzellent
[3]

Methyliodid - (Kaliumsalz)
Nicht

spezifiziert

Nicht

spezifiziert

Gut bis

exzellent
[3]

Chloressigsä

ure
NaOH

Ethanol/Wass

er
0.5 77 [4]

Ethylchlorace

tat
- Ethanol 6-8

Nicht

spezifiziert
[2]

Experimentelle Protokolle
Protokoll 1: Allgemeine S-Alkylierung von 2-
Mercaptobenzoxazol
Dieses Protokoll beschreibt ein allgemeines Verfahren zur S-Alkylierung von 2-

Mercaptobenzoxazol unter Verwendung einer Base und eines Alkylhalogenids.

Materialien:

2-Mercaptobenzoxazol

Geeignete Base (z. B. Kaliumcarbonat (K₂CO₃), Natriumhydroxid (NaOH))
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Alkylhalogenid (z. B. Ethylchloracetat, Methyliodid)

Lösungsmittel (z. B. Aceton, Ethanol, Dimethylformamid (DMF))

Rundkolben

Magnetrührer und Rührfisch

Rückflusskühler (falls erforderlich)

Heizquelle (falls erforderlich)

Verfahren:

Lösen Sie 2-Mercaptobenzoxazol (1,0 Äquiv.) in dem gewählten Lösungsmittel in einem

Rundkolben.

Fügen Sie die Base (1,1-1,5 Äquiv.) zu der Lösung hinzu.

Rühren Sie die Mischung bei Raumtemperatur für 15-30 Minuten, um die Deprotonierung

der Thiolgruppe sicherzustellen.

Fügen Sie das Alkylhalogenid (1,0-1,2 Äquiv.) tropfenweise zu der Reaktionsmischung hinzu.

Rühren Sie die Mischung bei Raumtemperatur oder erhitzen Sie sie unter Rückfluss. Die

Reaktionszeit kann je nach Reaktivität des Alkylhalogenids zwischen 1 und 24 Stunden

variieren.

Überwachen Sie den Fortschritt der Reaktion mittels Dünnschichtchromatographie (DC).

Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab.

Wenn ein fester Niederschlag entsteht, filtrieren Sie diesen ab. Andernfalls entfernen Sie das

Lösungsmittel unter reduziertem Druck.

Reinigen Sie den Rohprodukt durch Umkristallisation aus einem geeigneten Lösungsmittel

oder durch Säulenchromatographie auf Kieselgel, um das gewünschte S-alkylierte Produkt

zu erhalten.
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Protokoll 2: Synthese von Ethyl-2-(benzo[d]oxazol-2-
ylthio)acetat
Dieses spezifische Protokoll beschreibt die Synthese von Ethyl-2-(benzo[d]oxazol-2-

ylthio)acetat, einem wichtigen Zwischenprodukt für die weitere Derivatisierung.[1][2]

Materialien:

2-Mercaptobenzoxazol (0,02 mol)

Ethylchloracetat (0,023 mol)

Wasserfreies Kaliumcarbonat (0,02 mol)

Aceton (30 ml)

Rundkolben, Rückflusskühler, Heizmantel

Verfahren:

Geben Sie 2-Mercaptobenzoxazol und wasserfreies Kaliumcarbonat in einen 100-ml-

Rundkolben mit 30 ml Aceton.

Rühren Sie die Suspension bei Raumtemperatur.

Fügen Sie Ethylchloracetat zu der gerührten Lösung hinzu.

Erhitzen Sie die Reaktionsmischung für 5-10 Stunden unter Rückfluss.

Nach dem Abkühlen wird die Lösung unter reduziertem Druck eingedampft, um das

Lösungsmittel zu entfernen.

Das reine ölige Produkt wird ohne weitere Reinigung erhalten.[1]

Protokoll 3: Synthese von 2-(Benzo[d]oxazol-2-
ylthio)acetohydrazid
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Dieses Protokoll beschreibt die Umwandlung des Esters aus Protokoll 2 in das entsprechende

Hydrazid, das als Baustein für die Synthese von Schiffschen Basen und anderen Heterocyclen

dient.[1][2]

Materialien:

Ethyl-2-(benzo[d]oxazol-2-ylthio)acetat (aus Protokoll 2)

Hydrazinhydrat (99%)

Methanol oder Ethanol

Rundkolben

Verfahren:

Lösen Sie äquimolare Mengen von Ethyl-2-(benzo[d]oxazol-2-ylthio)acetat und 99%igem

Hydrazinhydrat in Methanol.[2]

Lassen Sie die Mischung für 20-22 Stunden bei Raumtemperatur stehen.[2]

Alternativ kann die Reaktion durch Erhitzen unter Rückfluss in Ethanol für 6-10 Stunden

durchgeführt werden.[1]

Der gebildete Niederschlag wird durch Filtration gesammelt, mit kaltem Wasser gewaschen

und getrocknet.

Das Produkt kann durch Umkristallisation aus Ethanol weiter gereinigt werden.

Visualisierungen
Die folgenden Diagramme veranschaulichen die beschriebenen synthetischen Wege.
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K2CO3, Acetone
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2-(Benzo[d]oxazol-2-ylthio)acetohydrazide

Hydrazine Hydrate,
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Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung von 2-Mercaptobenzoxazol.
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Reaction Setup

Reaction

Work-up & Purification

1. Dissolve 2-Mercaptobenzoxazole
in Solvent

2. Add Base

3. Stir for Deprotonation

4. Add Alkyl Halide

5. Stir at RT or Reflux

6. Monitor with TLC

7. Cool to Room Temperature

8. Isolate Crude Product
(Filtration/Evaporation)

9. Purify
(Recrystallization/Chromatography)

Final S-Alkylated Product

Click to download full resolution via product page

Abbildung 2: Detaillierter Protokollablauf für die S-Alkylierung.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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